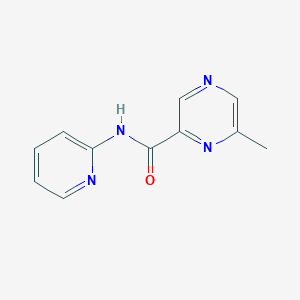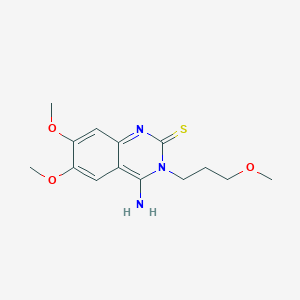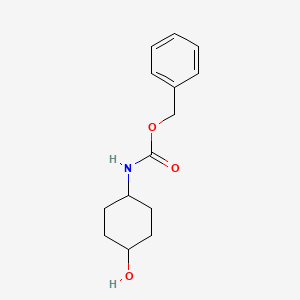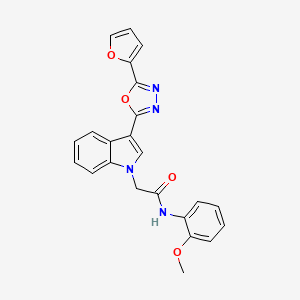
N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine” is a chemical compound with the molecular formula C11 H12 N2 O and a molecular weight of 188.229 . It’s available from various manufacturers .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide derivatives have been explored for their anticancer properties. For instance, derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest the compound's potential as a basis for developing new anticancer agents (Ravinaik et al., 2021).
Antidiabetic Applications
Some derivatives of N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been identified as potential antidiabetic agents. The structure-activity relationship studies of these compounds have led to the identification of specific derivatives as candidate drugs for treating diabetes mellitus, highlighting the chemical's potential in developing new antidiabetic medications (Nomura et al., 1999).
Anti-Influenza Virus Activity
Research has demonstrated that benzamide-based compounds, including those related to N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, possess significant anti-influenza A virus activities. These studies suggest the potential of these compounds in developing treatments against influenza, especially bird flu strains (Hebishy et al., 2020).
Antimicrobial and Antibiofilm Activities
Synthesis and evaluation of N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide derivatives have also shown promising results in antimicrobial activities. Some derivatives were found to be more potent than reference drugs against pathogenic strains, including those capable of forming biofilms. This suggests their potential as novel antimicrobial agents with specific efficacy against biofilm-forming pathogens (Bikobo et al., 2017).
Photophysical Properties
The compound and its derivatives have been studied for their photophysical properties, indicating potential applications in materials science, especially in developing fluorescent materials and sensors. The synthesis and characterization of these compounds reveal their solid-state fluorescence and aggregation-induced emission effects, suggesting their utility in optical and electronic materials design (Zhang et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)15-9-5-4-8-14(15)17(24)22-11-13-10-16(25-23-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKMDHPQMLTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-phenylisoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)


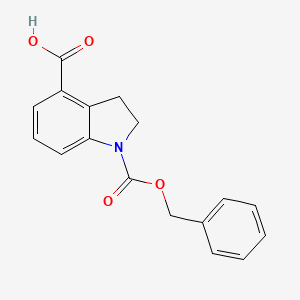

![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2554790.png)
